molecular formula C12H10F2N2 B12330873 Azobenzene, 4,4-difluoro-

Azobenzene, 4,4-difluoro-

Cat. No.: B12330873
M. Wt: 220.22 g/mol
InChI Key: AMGAEPWQOICGKQ-UHFFFAOYSA-N
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Description

Azobenzene, 4,4-difluoro- is an organic compound with the molecular formula C₁₂H₈F₂N₂. It is a derivative of azobenzene, where two fluorine atoms are substituted at the 4 and 4’ positions of the phenyl rings. This compound is known for its photoisomerization properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of azobenzene, 4,4-difluoro- typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:

Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Azobenzene, 4,4-difluoro- undergoes various chemical reactions, including:

Common reagents used in these reactions include light sources for photoisomerization, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism of action for azobenzene, 4,4-difluoro- is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound switches from the trans isomer to the cis isomer, altering its molecular geometry and electronic properties. This change can affect the compound’s interaction with other molecules, making it useful in various applications such as molecular switches and sensors .

Comparison with Similar Compounds

Azobenzene, 4,4-difluoro- is unique due to the presence of fluorine atoms, which enhance its photoisomerization efficiency and stability. Similar compounds include:

The fluorine substitution in azobenzene, 4,4-difluoro- provides unique advantages in terms of stability and efficiency in photoisomerization, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenyldiazene

InChI

InChI=1S/C12H10F2N2/c13-12(14)8-6-11(7-9-12)16-15-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

AMGAEPWQOICGKQ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(F)F)N=NC2=CC=CC=C2

Origin of Product

United States

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